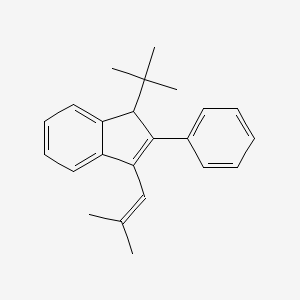
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene is a complex organic compound with a unique structure that combines a tert-butyl group, a methylprop-1-en-1-yl group, and a phenyl group attached to an indene backbone
Preparation Methods
The synthesis of 1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Addition of the Methylprop-1-en-1-yl Group: This step involves a Wittig reaction or a similar olefination reaction to introduce the methylprop-1-en-1-yl group.
Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction using a phenylboronic acid and a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like nitro, halogen, or alkyl groups.
Addition: The double bond in the methylprop-1-en-1-yl group can undergo addition reactions with halogens or hydrogen halides, forming dihalides or haloalkanes.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of new drugs.
Medicine: Potential pharmaceutical applications include the development of anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry: In material science, the compound can be used in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene can be compared with similar compounds such as:
1-tert-Butyl-2-phenylindene: Lacks the methylprop-1-en-1-yl group, resulting in different reactivity and applications.
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)indene:
2-Phenylindene: Lacks both the tert-butyl and methylprop-1-en-1-yl groups, leading to a simpler structure with different reactivity.
Properties
CAS No. |
62747-72-2 |
|---|---|
Molecular Formula |
C23H26 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-tert-butyl-3-(2-methylprop-1-enyl)-2-phenyl-1H-indene |
InChI |
InChI=1S/C23H26/c1-16(2)15-20-18-13-9-10-14-19(18)22(23(3,4)5)21(20)17-11-7-6-8-12-17/h6-15,22H,1-5H3 |
InChI Key |
HZDYZFOWQFYERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C(C2=CC=CC=C21)C(C)(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















